(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol
Overview
Description
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol is a chemical compound with a unique structure that combines a fluoropyrimidine ring with a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under specific conditions. One common method includes heating the reaction mixture at elevated temperatures, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can modify the fluoropyrimidine ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the fluoropyrimidine ring .
Scientific Research Applications
(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The fluoropyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
(1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methanol: Contains a bromine atom in place of fluorine.
(1-(5-Methylpyrimidin-2-yl)piperidin-4-yl)methanol: Features a methyl group instead of a halogen.
Uniqueness
The presence of the fluorine atom in (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents .
Properties
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBPMSROIZFBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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